molecular formula C9H17ClN2O B11895348 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride CAS No. 1184916-48-0

5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride

Cat. No.: B11895348
CAS No.: 1184916-48-0
M. Wt: 204.70 g/mol
InChI Key: XGZBSQWRYHZRNM-UHFFFAOYSA-N
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Description

5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride is a chemical compound that belongs to the class of heterocyclic organic compounds. It features a pyrrolidinone ring fused with a piperidine ring, and it is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine with a suitable pyrrolidinone precursor in the presence of a strong acid to form the desired compound. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    1-(Piperidin-4-yl)pyrrolidin-2-one: Similar structure but without the hydrochloride group.

    Pyrrolidin-2-one: Lacks the piperidine ring.

    Piperidin-4-one: Lacks the pyrrolidinone ring

Uniqueness

5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride is unique due to its combined pyrrolidinone and piperidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential therapeutic applications, setting it apart from other similar compounds .

Properties

CAS No.

1184916-48-0

Molecular Formula

C9H17ClN2O

Molecular Weight

204.70 g/mol

IUPAC Name

5-piperidin-4-ylpyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C9H16N2O.ClH/c12-9-2-1-8(11-9)7-3-5-10-6-4-7;/h7-8,10H,1-6H2,(H,11,12);1H

InChI Key

XGZBSQWRYHZRNM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1C2CCNCC2.Cl

Origin of Product

United States

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